molecular formula C17H19ClN2O B5663998 4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol

Cat. No.: B5663998
M. Wt: 302.8 g/mol
InChI Key: JEZMBCVGUIDZGV-UHFFFAOYSA-N
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Description

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 4-chlorophenylpiperazine with a phenolic compound under specific conditions. One common method includes the Mannich reaction, where the piperazine ring is incorporated into biologically active compounds . The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to modulate pharmacokinetic properties, and the compound may interact with receptors or enzymes involved in neurological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its potential as a pharmacological agent or chemical intermediate compared to other similar compounds .

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-15-3-5-16(6-4-15)20-11-9-19(10-12-20)13-14-1-7-17(21)8-2-14/h1-8,21H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZMBCVGUIDZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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